PSS-Glycidyl-Heptacyclopentyl substituted
Overview
Description
PSS-Glycidyl-Heptacyclopentyl substituted: is a complex organosilicon compound with the empirical formula C38H68O13Si8 and a molecular weight of 957.62 g/mol . It is also known by its systematic name, 1,3,5,7,9,11,13-Heptacyclopentyl-15-glycidylpentacyclo[9.5.1.13,9.15,15.17,13]octasiloxane . This compound is part of the Polyhedral Oligomeric Silsesquioxanes (POSS) family, which are known for their unique cage-like structures that provide enhanced thermal and mechanical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PSS-Glycidyl-Heptacyclopentyl substituted typically involves the reaction of heptacyclopentyl-substituted silsesquioxane with glycidyl reagents under controlled conditions . The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the glycidyl-functionalized POSS structure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction parameters to ensure consistent product quality . The final product is typically purified through recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: PSS-Glycidyl-Heptacyclopentyl substituted undergoes various chemical reactions, including:
Oxidation: The glycidyl groups can be oxidized to form epoxides.
Reduction: The compound can be reduced to form alcohols.
Substitution: The glycidyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Epoxides.
Reduction: Alcohols.
Substitution: Substituted glycidyl derivatives.
Scientific Research Applications
Chemistry: PSS-Glycidyl-Heptacyclopentyl substituted is used as a building block in the synthesis of advanced materials due to its unique structural properties . It is employed in the development of high-performance polymers and nanocomposites .
Biology and Medicine: In biological research, this compound is used to create biocompatible materials for drug delivery systems and tissue engineering . Its ability to form stable, functionalized surfaces makes it ideal for biomedical applications .
Industry: Industrially, this compound is used in coatings, adhesives, and sealants due to its excellent thermal stability and mechanical strength . It is also used in the electronics industry for the fabrication of high-performance electronic components .
Mechanism of Action
The mechanism of action of PSS-Glycidyl-Heptacyclopentyl substituted involves its ability to form stable, covalent bonds with various substrates . The glycidyl groups react with nucleophiles, leading to the formation of strong, durable linkages . This property is exploited in applications requiring high mechanical strength and thermal stability .
Comparison with Similar Compounds
- PSS-Octamethyl substituted .
- PSS-(3-Glycidyl)propoxy-Heptaisobutyl substituted .
- PSS-Octakis(dimethylsilyloxy) substituted .
Uniqueness: PSS-Glycidyl-Heptacyclopentyl substituted stands out due to its unique combination of glycidyl and heptacyclopentyl groups, which provide enhanced reactivity and stability compared to other POSS compounds . This makes it particularly valuable in applications requiring robust performance under extreme conditions .
Properties
IUPAC Name |
1,3,5,7,9,11,13-heptacyclopentyl-15-(oxiran-2-ylmethyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H68O13Si8/c1-2-16-32(15-1)53-40-52(30-31-29-39-31)41-54(33-17-3-4-18-33)45-56(43-53,35-21-7-8-22-35)49-59(38-27-13-14-28-38)50-57(44-53,36-23-9-10-24-36)46-55(42-52,34-19-5-6-20-34)48-58(47-54,51-59)37-25-11-12-26-37/h31-38H,1-30H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQZDTXGTHNXFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1)CC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H68O13Si8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404508 | |
Record name | PSS-Glycidyl-Heptacyclopentyl substituted | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40404508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
957.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
230316-12-8 | |
Record name | PSS-Glycidyl-Heptacyclopentyl substituted | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40404508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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